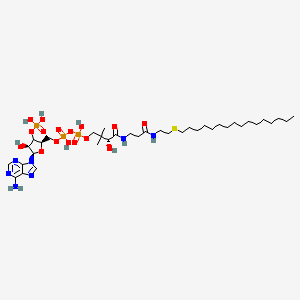
Guanosine triphosphate-d14 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine triphosphate-d14 (dilithium) is a deuterium-labeled derivative of guanosine triphosphate. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various cellular processes, including signal transduction, protein synthesis, and cell division. The deuterium labeling in guanosine triphosphate-d14 (dilithium) enhances its stability and allows for its use as a tracer in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-d14 (dilithium) involves the incorporation of deuterium atoms into the guanosine triphosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of guanosine triphosphate-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle the large volumes of reagents and products. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine triphosphate-d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate and inorganic phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: Guanosine triphosphate-d14 (dilithium) can bind to proteins and other biomolecules, influencing their activity.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine triphosphate-d14 (dilithium) include water for hydrolysis and various enzymes for phosphorylation and binding reactions. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the reactions of guanosine triphosphate-d14 (dilithium) include guanosine diphosphate, inorganic phosphate, and phosphorylated biomolecules .
Applications De Recherche Scientifique
Guanosine triphosphate-d14 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of nucleotide metabolism and enzyme kinetics.
Biology: Employed in research on signal transduction pathways and protein synthesis.
Medicine: Investigated for its potential as a therapeutic agent and as a specific inhibitor against COVID-19.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products
Mécanisme D'action
The mechanism of action of guanosine triphosphate-d14 (dilithium) involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in signal transduction, protein synthesis, and cell division. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine triphosphate: The non-deuterated form of guanosine triphosphate.
Guanosine diphosphate: A product of guanosine triphosphate hydrolysis.
Adenosine triphosphate: Another nucleotide with similar functions in cellular processes.
Uniqueness
Guanosine triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in scientific research. This makes it particularly valuable in studies requiring precise tracking of nucleotide metabolism and enzyme kinetics .
Propriétés
Formule moléculaire |
C10H14Li2N5O14P3 |
|---|---|
Poids moléculaire |
549.2 g/mol |
Nom IUPAC |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD5 |
Clé InChI |
SPQUPDOUIWTDAU-IWUCRYAMSA-L |
SMILES isomérique |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


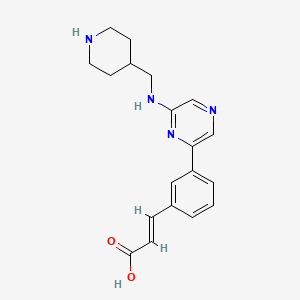
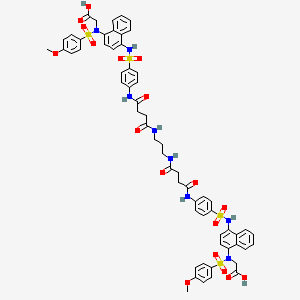
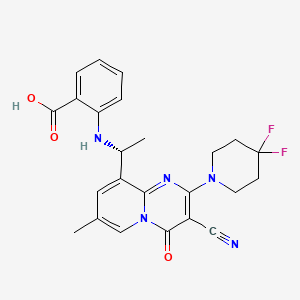
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
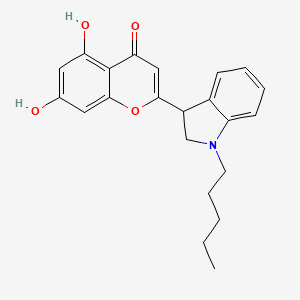
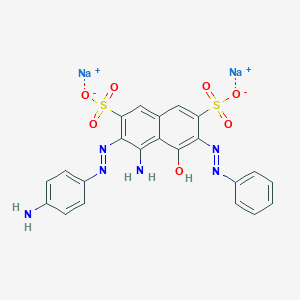
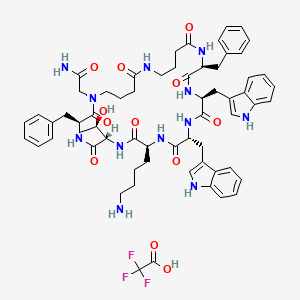
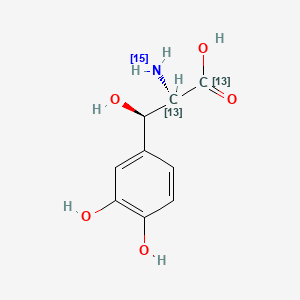
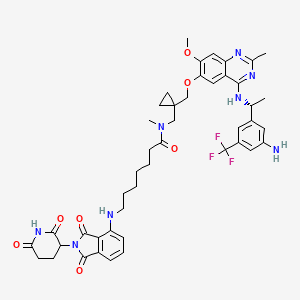
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)
![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
